QCA570

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

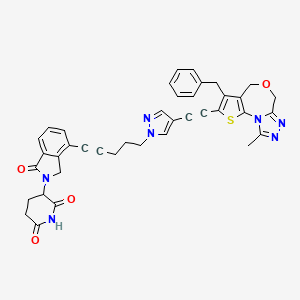

QCA570 is an extremely potent and efficacious BET degrader . It effectively induces degradation of BET proteins and inhibits cell growth in human acute leukemia cell lines even at low picomolar concentrations . It achieves complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated dose-schedules .

Synthesis Analysis

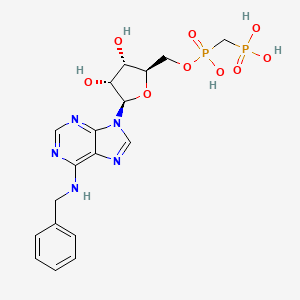

This compound is a Proteolysis Targeting Chimera (PROTAC) degrader of the Bromodomain and Extra-Terminal (BET) proteins . It was developed through a structure-guided design of [1,4]oxazepines as a new class of BET inhibitors . The synthesis and evaluation of this compound involved the design of proteolysis-targeting chimeric (PROTAC) small-molecule BET degraders .Molecular Structure Analysis

The cocrystal structure of JQ-1 in a complex with BRD4 BD1 and the modeled structure of compound 3 in a complex with BRD4 BD1 showed that there is a channel formed by Trp81, Pro82, Gln85 .Chemical Reactions Analysis

This compound is capable of degrading BET proteins at low picomolar (pM) concentrations in leukemia cells . It inhibits cell growth in MV4;11, MOLM-13, and RS4;11 cell lines with IC 50 values of 8.3, 62, and 32 pM, respectively .Applications De Recherche Scientifique

Chimère de ciblage de la protéolyse (PROTAC) Degrader

QCA570 est un dégradeur de chimère de ciblage de la protéolyse (PROTAC) exceptionnellement puissant et efficace {svg_1} {svg_2}. Les PROTAC sont une classe de médicaments qui agissent en étiquetant les protéines responsables des maladies pour destruction par la machinerie de protéolyse naturelle de la cellule. Cela fait de this compound un candidat prometteur pour les maladies causées par des protéines nocives.

Dégradeur de protéines à domaine bromodomaine et extra-terminal (BET)

This compound est capable d'induire la dégradation des protéines à domaine bromodomaine et extra-terminal (BET) {svg_3} {svg_4}. Les protéines BET sont des « lecteurs » épigénétiques qui se lient aux résidus de lysine acétylés dans les queues d'histones et régulent la transcription des gènes. En dégradant ces protéines, this compound peut potentiellement perturber les processus de maladies impliquant les protéines BET.

Thérapeutiques contre le cancer

This compound a montré un potentiel en tant qu'agent thérapeutique contre le cancer {svg_5} {svg_6}. Il a été constaté qu'il inhibait la croissance cellulaire dans les lignées cellulaires de leucémie aiguë humaine, même à de faibles concentrations picomolaires {svg_7} {svg_8}. Cela suggère que this compound pourrait être un médicament anticancéreux puissant.

Régression tumorale

This compound s'est avéré induire une régression tumorale complète et durable dans les modèles de xénogreffe de leucémie chez la souris {svg_9} {svg_10}. Cela signifie que this compound pourrait potentiellement être utilisé pour traiter la leucémie et éventuellement d'autres types de cancer.

Conception et synthèse de médicaments

La découverte et le développement de this compound ont impliqué une conception dirigée par la structure des [1,4]oxazépines en tant que nouvelle classe d'inhibiteurs de BET {svg_11} {svg_12}. Cela met en évidence le potentiel de this compound dans le domaine de la conception et de la synthèse de médicaments.

Pharmacocinétique

La pharmacocinétique de this compound, telles que son absorption, sa distribution, son métabolisme et son excrétion, sont des domaines de recherche en cours {svg_13} {svg_14}. Comprendre ces propriétés

Mécanisme D'action

Target of Action

QCA570, also known as QCA-570, QCA 570, BCP32101, or QCA-570; QCA 570, primarily targets the Bromodomain and Extra-Terminal (BET) family of proteins . The BET family of proteins, which includes BRD2, BRD3, BRD4, and testis-specific BRDT, are epigenetic “readers” and have emerged as therapeutic targets for cancer and other human diseases .

Mode of Action

This compound effectively induces degradation of BET proteins . It is a Proteolysis Targeting Chimera (PROTAC) degrader, a new class of BET inhibitors . This compound interacts with its targets and induces their degradation, even at low picomolar concentrations .

Biochemical Pathways

The action of this compound affects the biochemical pathways associated with the BET proteins. These proteins bind to the acetylated lysine residues in histone tails and regulate gene transcription . By degrading these proteins, this compound disrupts this process, leading to downstream effects such as the inhibition of cell growth .

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of BET proteins and the inhibition of cell growth in human acute leukemia cell lines . It has been reported that this compound achieves complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated dose-schedules .

Action Environment

It is generally understood that a diverse range of environmental factors can profoundly impact the effectiveness of therapeutic compounds .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

QCA570 functions as a PROTAC, which means it facilitates the degradation of target proteins by the ubiquitin-proteasome system. This compound specifically targets BET proteins, including BRD2, BRD3, and BRD4, by binding to them and recruiting an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation. This degradation disrupts the function of BET proteins, which are involved in regulating gene transcription by recognizing acetylated lysine residues on histone tails .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells, particularly cancer cells. In human acute leukemia cell lines, this compound effectively induces degradation of BET proteins and inhibits cell growth even at low picomolar concentrations. It also induces apoptosis and cell cycle arrest in bladder cancer cells. Additionally, this compound has been found to decrease the levels of Mcl-1, a protein critical for cell survival, through transcriptional suppression and protein degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to BET proteins and recruiting an E3 ubiquitin ligase, which tags the BET proteins for degradation by the proteasome. This process effectively removes BET proteins from the cell, disrupting their role in gene transcription regulation. The degradation of BET proteins leads to a decrease in the expression of genes involved in cell proliferation and survival, such as c-MYC and EZH2 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that this compound can achieve complete and durable tumor regression in leukemia xenograft models in mice with well-tolerated dose schedules. The effects of this compound on cellular function have been observed to persist over extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In leukemia xenograft models in mice, this compound has been shown to induce complete tumor regression at well-tolerated doses. At higher doses, there may be potential for toxic or adverse effects, although specific details on toxicity thresholds are not extensively documented .

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of BET proteins. It interacts with the ubiquitin-proteasome system, where it facilitates the ubiquitination and subsequent degradation of BET proteins. This interaction affects metabolic flux and metabolite levels by altering the expression of genes regulated by BET proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to induce degradation of BET proteins at low picomolar concentrations suggests efficient cellular uptake and distribution. The specific transporters or binding proteins involved in its distribution are not extensively detailed in the literature .

Subcellular Localization

This compound primarily localizes to the nucleus, where it interacts with BET proteins involved in gene transcription regulation. The presence of targeting signals or post-translational modifications that direct this compound to specific subcellular compartments has not been extensively studied. Its activity in degrading nuclear BET proteins suggests effective localization to the nucleus .

Propriétés

IUPAC Name |

3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H33N7O4S/c1-25-42-43-35-24-50-23-32-30(19-26-9-4-2-5-10-26)34(51-39(32)46(25)35)16-14-27-20-40-44(21-27)18-7-3-6-11-28-12-8-13-29-31(28)22-45(38(29)49)33-15-17-36(47)41-37(33)48/h2,4-5,8-10,12-13,20-21,33H,3,7,15,17-19,22-24H2,1H3,(H,41,47,48) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVTYLRQKKDYMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)CCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)CC8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H33N7O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes QCA570 unique compared to other BET inhibitors?

A1: Unlike traditional BET inhibitors that block bromodomain and extra-terminal (BET) protein function, this compound acts as a PROTAC (proteolysis-targeting chimera) degrader. This means it not only binds to BET proteins like BRD2, BRD3, and BRD4 but also facilitates their degradation by the cell's own protein disposal system. [, , ] This degradation leads to a more potent and potentially longer-lasting suppression of BET protein activity. [, ]

Q2: How does this compound impact cancer cells, particularly in acute myeloid leukemia (AML)?

A2: this compound has shown exceptional potency in preclinical studies, demonstrating picomolar IC50 values against a wide panel of AML cell lines and primary patient samples. [] This efficacy stems from its ability to degrade BET proteins, leading to the downregulation of key oncogenic drivers like c-MYC. [] Notably, this compound retains activity even in AML cells resistant to traditional BET inhibitors, suggesting alternative mechanisms of action. []

Q3: What are the potential benefits of this compound's degradation mechanism over traditional BET inhibition?

A3: The PROTAC mechanism of this compound offers several potential advantages. First, it leads to the complete removal of BET proteins from the cell, potentially resulting in more durable responses. [] Second, it may overcome resistance mechanisms associated with traditional BET inhibitors, which rely on competitive binding. [] Lastly, by targeting proteins for degradation, this compound may require lower doses and less frequent administration, potentially minimizing off-target effects. []

Q4: What in vivo evidence supports the therapeutic potential of this compound?

A4: In preclinical studies using mouse models of leukemia, this compound has demonstrated complete and lasting tumor regression at well-tolerated doses. [] This promising in vivo data, coupled with its exceptional potency in vitro, highlights this compound's potential as a novel therapeutic agent for AML and other cancers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)

![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)

![8-{4-[4-(4-chlorophenyl)piperazine-1-sulfonyl]phenyl}-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610313.png)